[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid
Description
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: is a heterocyclic organic compound that features a thiazole ring substituted with a dimethoxyaniline group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
CAS No. |
918341-73-8 |
|---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-4-3-8(5-11(10)19-2)14-13-15-9(7-20-13)6-12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
PUGGVJOVZFDXII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the dimethoxyaniline and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethoxyaniline with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring of the dimethoxyaniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties : One of the promising applications of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid is its potential as an antiviral agent. Research indicates that compounds with thiazole rings exhibit activity against various RNA viruses. The structural characteristics of this compound suggest it may inhibit viral replication through interference with viral enzymes or host cell pathways .
Anticancer Activity : Studies have shown that thiazole derivatives can possess significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Pharmacology
Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes that are crucial for disease progression. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling. Such inhibition could lead to reduced tumor growth and improved patient outcomes in targeted therapies .
Bioavailability and Metabolism : Understanding the pharmacokinetics of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid is essential for its application in clinical settings. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profile are crucial for determining optimal dosing regimens and potential drug interactions .
Biochemical Studies
Mechanistic Studies : The compound serves as a valuable tool in biochemical research aimed at elucidating the mechanisms of action of thiazole derivatives. By studying its interactions with biological macromolecules, researchers can gain insights into how structural modifications can enhance efficacy and reduce toxicity .
Structure-Activity Relationship (SAR) : Research on the structure-activity relationship of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid has been pivotal in medicinal chemistry. By modifying functional groups on the thiazole ring and observing changes in biological activity, scientists can design more potent analogs for therapeutic use .
Case Studies
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethoxyaniline group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Synthesis
The compound features a thiazole ring linked to a dimethoxyphenyl group through an aniline moiety. The general structure can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of 3,4-dimethoxyaniline with thioamide derivatives under controlled conditions. Common reagents include sulfur and phosphorus pentachloride. The synthesis pathway can be summarized as:
- Formation of Thiazole Ring : Reaction of 3,4-dimethoxyaniline with thioamide.
- Acetic Acid Functionalization : Addition of acetic acid to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid. It has been evaluated for its activity against various bacterial strains and fungi.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Significant | 625–1250 µg/mL |
| Escherichia coli | Weak | Not significant |
| Candida albicans | Moderate | Varies by derivative |
These results indicate that while the compound exhibits promising activity against certain Gram-positive bacteria and fungi, its efficacy against Gram-negative bacteria is limited.
The proposed mechanism involves the inhibition of specific enzymes or modulation of receptor functions. The compound may interact with molecular targets critical for bacterial survival or fungal growth. For instance:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cell wall synthesis.
- Receptor Modulation : Acting as an antagonist or agonist at specific receptors involved in signaling pathways.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated various derivatives of thiazole-acetic acids for their antibacterial properties. The results indicated that compounds similar to [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid showed significant activity against Staphylococcus aureus, with MIC values ranging from 625 to 1250 µg/mL .
- Antifungal Activity Assessment : In vitro tests demonstrated that derivatives exhibited antifungal activity against Candida albicans, with varying degrees of effectiveness based on structural modifications .
Comparative Analysis with Similar Compounds
To understand the unique properties of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,5-Dimethoxyphenylacetic acid | Lacks thiazole ring | Limited antibacterial activity |
| Thiazole-4-acetic acid | Lacks dimethoxyphenyl group | Moderate antibacterial activity |
| 2,5-Dimethoxyphenethylamine | Ethylamine group instead of thiazole | Lower antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
